molecular formula C16H18N6O6 B1228888 N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate CAS No. 64309-05-3

N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate

Cat. No.: B1228888
CAS No.: 64309-05-3
M. Wt: 390.35 g/mol
InChI Key: NGXDNMNOQDVTRL-UHFFFAOYSA-N
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Description

N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate is a heterobifunctional crosslinking reagent designed for the facile conjugation of biomolecules. Its structure incorporates an amine-reactive N-hydroxysuccinimide (NHS) ester and a light-activatable phenyl azide group, joined by a 6-carbon spacer arm. The NHS ester target primary amines (e.g., lysine residues or the N-terminus of proteins) to form stable amide bonds. The phenyl azide group, which is stabilized by the presence of an ortho-nitro group, forms a highly reactive nitrene upon exposure to UV light (~265-275 nm). This nitrene intermediate can insert nonspecifically into C-H, N-H, and O-H bonds, allowing for the crosslinking to a wide range of molecular targets without a specific functional group requirement. This makes the reagent exceptionally valuable for capturing protein-protein or protein-nucleic acid interactions where the partner molecule's chemistry is unknown or variable. A key research application is in the study of complex biological systems, such as the dynamics of cell surface receptors or the composition of large macromolecular assemblies, where it serves as a critical tool for photoaffinity labeling and the stabilization of transient interactions for subsequent analysis by techniques like mass spectrometry or western blotting. The hexanoate spacer provides sufficient length to overcome steric hindrance between interacting molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-(4-azido-2-nitroanilino)hexanoate
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InChI

InChI=1S/C16H18N6O6/c17-20-19-11-5-6-12(13(10-11)22(26)27)18-9-3-1-2-4-16(25)28-21-14(23)7-8-15(21)24/h5-6,10,18H,1-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXDNMNOQDVTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-]
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Molecular Formula

C16H18N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70214531
Record name N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate
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Molecular Weight

390.35 g/mol
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Physical Description

Red-brown or light orange powder; [Sigma-Aldrich MSDS]
Record name N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate
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CAS No.

64309-05-3
Record name N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate
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Record name N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate
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Mechanism of Action

Pharmacokinetics

It’s known that sanpah is water-soluble, which could potentially influence its bioavailability.

Biochemical Analysis

Dosage Effects in Animal Models

The effects of N-Succinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate vary with different dosages in animal models. While specific dosage studies are limited, it is essential to consider potential toxic or adverse effects at high doses. Careful optimization of dosage is crucial to achieve the desired effects without causing harm to the animal models.

Biological Activity

N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate, commonly referred to as Sulfo-SANPAH , is a heterobifunctional crosslinker that plays a significant role in biochemical research, particularly in the fields of cell biology and biochemistry. This compound is characterized by its ability to facilitate the covalent attachment of biomolecules, enhancing our understanding of protein interactions and cellular processes.

  • Chemical Formula : C₁₆H₁₈N₆O₉S
  • Molecular Weight : 492.40 g/mol
  • CAS Number : 102568-43-4
  • Solubility : Water-soluble
  • Reactive Groups : Sulfo-NHS ester and nitrophenyl azide

The compound's structure includes a sulfo-NHS ester, which reacts efficiently with primary amino groups under physiological conditions, forming stable amide bonds. The nitrophenyl azide moiety can undergo photochemical activation, allowing for specific crosslinking when exposed to UV light in the range of 320-350 nm, which minimizes damage to biomolecules during the process .

The biological activity of Sulfo-SANPAH primarily revolves around its crosslinking capabilities:

  • Covalent Bond Formation : The sulfo-NHS ester reacts with primary amines on proteins or other biomolecules to form stable covalent bonds.
  • Photochemical Activation : Upon UV irradiation, the nitrophenyl azide generates a reactive nitrene species that can insert into C-H and N-H bonds or react with double bonds in various substrates, facilitating further crosslinking reactions .
  • Non-Cleavable Crosslinks : The resulting crosslinks are non-cleavable, making them suitable for long-term studies of protein interactions and cellular behavior.

Applications in Research

Sulfo-SANPAH has been utilized in various studies to explore cellular mechanisms and protein interactions:

  • Cell Adhesion Studies : Research has demonstrated its effectiveness in analyzing cell adhesion on modified surfaces. For instance, Kamimura et al. (2017) used Sulfo-SANPAH for photochemical crosslinking to investigate how substrate stiffness affects cell migration dynamics .
  • Fibroblast Attachment Enhancement : In a study by Karakecili et al. (2016), Sulfo-SANPAH was employed to enhance the attachment of L929 fibroblasts on chitosan substrates, indicating its utility in tissue engineering applications .
  • Photoaffinity Labeling : The compound has been utilized in photoaffinity labeling techniques to study receptor-ligand interactions, allowing researchers to map binding sites on proteins with high specificity .

Case Studies

StudyFocusFindings
Kamimura et al. (2017)Mechanobiology of cell migrationDemonstrated that varying substrate stiffness influences collective cell migration using Sulfo-SANPAH for crosslinking.
Karakecili et al. (2016)Fibroblast behavior on chitosanFound that Sulfo-SANPAH significantly improved fibroblast attachment and proliferation on modified surfaces.
PNAS Study (1982)Receptor binding studiesUtilized photoaffinity labeling with Sulfo-SANPAH to identify binding sites on frog receptors, showcasing its utility in receptor research .

Comparison with Similar Compounds

Key Differentiators

Solubility and Handling: this compound requires DMSO for dissolution, limiting its use in aqueous environments . In contrast, sulfonated analogs like Sulfo-SANPAH are water-soluble, making them ideal for cell culture and hydrogel functionalization . Storage conditions vary: this compound is stored at -80°C in DMSO , while Sulfo-SANPAH is stable in HEPES buffer at 4°C .

Crosslinking Efficiency and Specificity: this compound exhibits 84% efficiency in crosslinking [125I]-α-bungarotoxin to neuronal membranes , comparable to glutaraldehyde but with lower nonspecific binding. Sulfo-SANPAH achieves near-quantitative protein conjugation (e.g., collagen, laminin) to polyacrylamide gels when activated with 365-nm UV light (4 mW/cm² for 10–20 min) .

Biological Applications: this compound is preferred for membrane-associated studies, such as nicotinic acetylcholine receptor labeling . Sulfo-SANPAH dominates in mechanobiology for tethering proteins to tunable stiffness substrates . ANB-NOS and SAND are specialized for periplasmic protein interactions and thiol-based crosslinking, respectively .

Limitations: this compound’s organic solvent requirement can perturb lipid membranes . Sulfo-SANPAH may reduce adenylyl cyclase activity in certain receptor studies due to irreversible β-adrenoceptor blockade .

Preparation Methods

Core Structural Components

SANPAH’s molecular architecture comprises three functional segments:

  • N-hydroxysuccinimide (NHS) ester : Enables amine-reactive conjugation at pH 7–9.

  • Hexanoate spacer arm : Provides a 18.2 Å linker to minimize steric hindrance.

  • 4-Azido-2-nitrophenyl group : Photoactivatable nitrophenyl azide forms covalent bonds upon UV irradiation (300–350 nm).

The synthesis involves sequential coupling reactions to assemble these components (Figure 1).

Preparation of 4-Azido-2-Nitroaniline

The nitrophenyl azide precursor is synthesized via diazotization and azide substitution:

  • Diazotization : 2-Nitroaniline is treated with NaNO₂ and HCl at 0–5°C to form a diazonium salt.

  • Azide formation : The diazonium salt reacts with sodium azide (NaN₃) in aqueous solution, yielding 4-azido-2-nitroaniline.

Critical parameters :

  • Temperature control (<5°C) to prevent premature decomposition.

  • Molar ratio of NaN₃ to diazonium salt (1.2:1) for optimal yield.

Coupling to 6-Aminohexanoic Acid

The azido-aniline intermediate is conjugated to 6-aminohexanoic acid via carbodiimide-mediated amide bond formation:

  • Activation : 6-Aminohexanoic acid is dissolved in anhydrous DMF with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form an active ester.

  • Reaction : The activated ester reacts with 4-azido-2-nitroaniline at room temperature for 12–16 hours.

Yield : ~65–75% after purification by silica gel chromatography.

NHS Esterification

The carboxyl terminus of the hexanoic acid spacer is activated with NHS:

  • Reaction conditions : 6-(4'-azido-2'-nitrophenylamino)hexanoic acid is treated with NHS and DIC in dichloromethane (DCM) under argon.

  • Purification : Crude product is recrystallized from ethyl acetate/hexane (3:1 v/v).

Characterization :

  • Molecular weight : 390.35 g/mol (theoretical), confirmed by ESI-MS.

  • Purity : >98% by HPLC.

PropertySpecificationSource
Storage temperature –20°C in desiccated environment
Solubility 10 mM in water (sulfo-SANPAH)
Half-life (NHS ester) <20 minutes at pH 7.4

Key precautions :

  • Avoid amine-containing buffers during reconstitution.

  • Use UV-protected containers to prevent premature azide activation.

Comparative Analysis of Synthesis Methods

Traditional vs. Sulfo-Modified Derivatives

ParameterSANPAH (C₁₆H₁₈N₆O₆)Sulfo-SANPAH (C₁₆H₁₇N₆O₉SNa)
Water solubility LowHigh (10 mM)
Synthesis step NHS esterificationSulfonation post-esterification
Applications Organic solventsAqueous cell cultures

The sulfonated derivative enhances water solubility via a sulfonate group introduced at the NHS ring.

Troubleshooting Common Synthesis Challenges

Low Yield in Amide Coupling

  • Cause : Incomplete activation of 6-aminohexanoic acid.

  • Solution : Use fresh DIC/HOBt and extend activation time to 1 hour.

Hydrolysis of NHS Ester

  • Cause : Exposure to moisture during storage.

  • Mitigation : Store aliquots under argon at –80°C.

Applications in Bioconjugation

Protein Crosslinking Protocol (Adapted from )

  • SANPAH solution : Prepare 10 mM in anhydrous DMSO.

  • Reaction : Mix with target protein (20:1 molar ratio) in PBS (pH 7.4) for 1 hour.

  • Quenching : Add 50 mM Tris-HCl (pH 7.4) for 15 minutes.

  • Photoactivation : Expose to UV light (320–350 nm) for 10 minutes.

Efficiency : >90% crosslinking achieved under optimized conditions .

Q & A

Q. How is N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate used to functionalize hydrogels with proteins like collagen?

Methodological Answer: To conjugate collagen to hydrogels, dissolve the compound at 0.2 mg/mL in 50 mM HEPES buffer (pH 8.5) and apply it to the hydrogel surface. Activate the photoreactive azido group using UV light (350 nm wavelength, 4 mW/cm² intensity) for 10 minutes. Repeat the process twice for optimal crosslinking. After UV activation, incubate with collagen (2 g/L) at 4°C overnight, followed by PBS washes to remove unbound reagent .

Q. What are the recommended storage and handling protocols for this compound?

Methodological Answer: Store the compound at -20°C in anhydrous dimethyl sulfoxide (DMSO) aliquots (50 mg/mL). Flash-freezing aliquots in liquid nitrogen prior to storage at -80°C preserves activity. Avoid repeated freeze-thaw cycles and exposure to moisture to prevent hydrolysis of the NHS ester group. Use protective equipment (gloves, eye protection) due to its irritant properties .

Q. When should researchers choose the sulfo-SANPAH derivative over the non-sulfonated form?

Methodological Answer: Use sulfo-SANPAH (water-soluble) for aqueous reactions without organic solvents, as its sulfonate group enhances hydrophilicity. The non-sulfonated form is preferable for hydrophobic substrates or organic-phase reactions. The sulfo variant is ideal for cell culture applications requiring minimal solvent toxicity .

Advanced Research Questions

Q. How can UV activation parameters be optimized to improve crosslinking efficiency?

Methodological Answer: Efficiency depends on UV wavelength, intensity, and exposure time. Standard protocols use 350 nm UV at 4 mW/cm² for 10 minutes . For thicker hydrogels or dense matrices, increase exposure time to 15–20 minutes or intensity to 6 mW/cm², but validate protein integrity post-activation via SDS-PAGE or fluorescence quenching assays .

Q. How can low crosslinking efficiency be troubleshooted in receptor-ligand studies?

Methodological Answer: Low efficiency (e.g., 84% in β-adrenoceptor studies ) may arise from competing amines in the buffer or insufficient reagent concentration. Increase reagent concentration to 2 mM, pre-clear buffers with amine scavengers (e.g., glycine), or reduce incubation time with competing ligands (e.g., d-tubocurarine) . Confirm efficiency via autoradiography or immunoblotting .

Q. What methods are used to quantify protein conjugation efficiency after crosslinking?

Methodological Answer: Radiolabeling (e.g., ¹²⁵I) combined with SDS-PAGE and autoradiography provides quantitative data. Alternatively, fluorescently tagged proteins can be analyzed via fluorescence microscopy or spectrophotometry. For collagen or fibronectin, measure adsorbed protein using BCA assays or ELISA .

Q. How does crosslinking impact the functional integrity of conjugated proteins?

Methodological Answer: Functional assays (e.g., ligand-binding or enzymatic activity tests) are critical. For example, in β-adrenoceptor studies, antagonist binding (e.g., d-tubocurarine) remained unaffected after crosslinking, confirming retained receptor functionality . Similarly, fibronectin-conjugated hydrogels support stem cell adhesion and differentiation, validating bioactivity .

Q. What experimental designs are recommended for studying stiffness-dependent cell behavior using this compound?

Methodological Answer: Functionalize polyacrylamide hydrogels of varying stiffness (1–50 kPa) with collagen/fibronectin using sulfo-SANPAH. Use atomic force microscopy (AFM) to validate stiffness. Assess cell adhesion (e.g., focal adhesion staining) and differentiation (e.g., qPCR for lineage markers) . Include controls with non-functionalized gels and competitive inhibitors (e.g., free amines) to confirm specificity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate
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